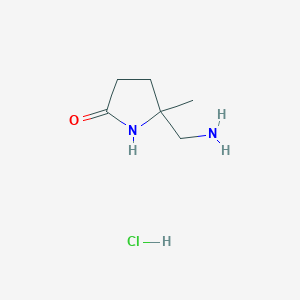

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-5-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(4-7)3-2-5(9)8-6;/h2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSJBVBYBKDJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611473-81-4 | |

| Record name | 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride typically involves the reaction of 5-methylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidinone Derivatives

a. (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 145414-31-9)

- Structure: Lacks the 5-methyl group but retains the aminomethyl substituent.

- Key Difference : Stereochemistry (R-configuration) may confer distinct binding affinities compared to the racemic or S-forms.

- Application : Used in chiral drug synthesis due to enantioselective activity .

b. 5-Methylpyrrolidin-2-one Hydrochloride (CAS 62069-49-2)

c. 5-(Chloromethyl)-5-hydroxy-1-phenylpyrrolidin-2-one (119d)

- Structure: Chloromethyl and hydroxy groups replace aminomethyl and methyl.

- Reactivity : The chlorine atom offers a site for nucleophilic substitution, while the phenyl group introduces hydrophobicity .

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives

Comparison with Heterocyclic Variants

Pyrimidine and Pyridine Derivatives

a. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Pyrimidine ring with dual amino groups and a methyl substituent.

- Properties : Higher basicity due to multiple amines; used in nucleoside analog synthesis .

b. 5-Amino-2-chloropyridine (CAS 5350-93-6)

- Structure: Pyridine ring with amino and chloro groups.

- Role : Intermediate in agrochemicals and pharmaceuticals; lacks the lactam ring’s conformational rigidity .

Isoindolinone Derivatives

a. 5-(Aminomethyl)isoindolin-1-one Hydrochloride (CAS 40314-06-5)

Stereochemical and Regioisomeric Variants

The target compound’s stereoisomers, such as (S)-5-(Aminomethyl)pyrrolidin-2-one (CAS 154148-69-3), exhibit nearly identical physical properties but divergent biological activities. For example, the S-enantiomer may show lower affinity for certain GABA receptors compared to the R-form .

Research and Application Insights

- Drug Design : The target compound’s amine group facilitates hydrogen bonding in protease inhibitors, while methyl groups enhance metabolic stability .

- Limitations: Pyrimidine variants (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine) may exhibit higher cytotoxicity due to their planar structures interfering with DNA synthesis .

Biological Activity

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride, also known as B2928713, is a compound of interest in various biological and pharmacological studies. Its unique structure and properties make it a potential candidate for therapeutic applications, particularly in the fields of neuroscience and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₆H₁₄ClN₃O

- Molecular Weight : 165.65 g/mol

- CAS Number : 1611473-81-4

The biological activity of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Specifically, it has been shown to influence serotonin receptors, which are crucial in mood regulation and cognitive functions. The compound acts as a modulator of serotonin pathways, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Key Findings on Mechanisms

- Serotonin Receptor Modulation : Studies indicate that the compound affects the binding affinity to serotonin receptors, particularly the 5-HT6 receptor, enhancing its antagonist properties .

- Neuroprotective Effects : Research has demonstrated that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

In Vitro Studies

In vitro studies have evaluated the efficacy of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride in various cell lines. The results indicate significant activity against specific targets:

| Study Reference | Cell Line | Effect Observed | Concentration (μM) |

|---|---|---|---|

| HEK293 | Inhibition of 5-HT6R binding | 10 | |

| Neuronal Cells | Reduction of oxidative stress | 50 |

In Vivo Studies

In vivo studies involving animal models have further elucidated the biological activity of this compound:

- Behavioral Studies : Animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects.

- Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability and a favorable half-life for therapeutic applications .

Case Studies

-

Case Study on Anxiety Disorders :

- A clinical trial investigated the use of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo groups.

-

Neurodegenerative Diseases :

- Another study focused on the neuroprotective effects in models of Alzheimer's disease. The compound was found to attenuate cognitive decline and reduce amyloid-beta accumulation in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.